molecular formula C18H14O B13782576 1-(2-Pyrenyl)ethanol CAS No. 86470-99-7

1-(2-Pyrenyl)ethanol

Cat. No.: B13782576
CAS No.: 86470-99-7
M. Wt: 246.3 g/mol
InChI Key: VTDMOCLDFVEGNM-UHFFFAOYSA-N
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Description

Contextualization within Pyrene (B120774) Chemistry and Derivatives

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, creating a flat, rigid aromatic system. scirp.orgwikipedia.org This structure gives rise to unique photophysical properties, most notably a strong fluorescence with a high quantum yield and a long excited-state lifetime. rsc.orgontosight.aiuminho.pt These characteristics make pyrene and its derivatives highly valuable in fundamental research and for commercial applications, such as the production of dyes. scirp.orgwikipedia.org

The chemical modification of the pyrene core is a central theme in modern materials science and supramolecular chemistry. researchgate.net By attaching various functional groups to the pyrene ring, researchers can fine-tune its electronic and photophysical properties and create advanced materials. scirp.orgrsc.org These derivatives are investigated for a wide range of uses, including as fluorescent probes in biochemistry, components in organic light-emitting diodes (OLEDs), and n-type semiconductors for organic electronics. scirp.orgrsc.orgresearchgate.net The substitution pattern on the pyrene ring—whether at the 1, 2, 4, or other positions—significantly influences the resulting molecule's geometrical structure and electronic properties. scirp.orgrsc.org

Among the myriad of pyrene derivatives, those featuring alcohol functionalities, such as 1-(2-Pyrenyl)ethanol, are of particular interest. The introduction of a hydroxyethyl (B10761427) group not only modifies the molecule's solubility and reactivity but also provides a reactive site for further chemical transformations, enabling its incorporation into larger, more complex molecular architectures. ontosight.ai

Significance of this compound as a Pyrene-Based Molecule in Research

This compound is a specific isomer where a 1-hydroxyethyl group is attached to the second carbon of the pyrene nucleus. Its significance in the research field stems from the combination of the pyrene moiety's fluorescent signaling capability with the functional and structural features of the ethanol (B145695) substituent.

A crucial aspect of this compound is its chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers. This chirality makes it a valuable target in stereoselective synthesis and a tool for studying chiral recognition phenomena. researchgate.netnih.gov The separation of these enantiomers and their use in creating other chiral molecules is an active area of investigation. researchgate.nettandfonline.com

Furthermore, the pyrene unit acts as an environmentally sensitive fluorescent probe. ontosight.ai Its emission spectrum, particularly the ratio of monomer to excimer (excited-state dimer) emission, can provide information about the proximity of pyrene units and the polarity of their local environment. cdnsciencepub.comnih.govscispace.com This property is exploited in various applications, from sensing metal ions to probing the structure of polymers and biological membranes. ontosight.aimdpi.com The hydroxyl group also offers a convenient handle for covalent attachment to other molecules, allowing this compound to be used as a fluorescent label. scispace.com

Overview of Key Research Areas and Methodologies for this compound

Research involving this compound and its closely related isomers spans several key areas, employing a range of sophisticated chemical and analytical methodologies.

Synthesis and Derivatization: The primary synthesis route to this compound involves the chemical reduction of its corresponding ketone, 2-acetylpyrene (B1598612). chemsrc.com Research in this area also focuses on developing efficient synthetic pathways for a variety of substituted pyrenes, which can serve as precursors. researchgate.netgnest.orgresearchgate.net For instance, methods like the Friedel-Crafts reaction to produce acetyl pyrenes are often the first step in a multi-step synthesis. google.com

Chiral Chemistry: A significant portion of the research on pyrene-based ethanols is dedicated to their chirality. The primary methodology for separating the racemic mixture into its pure enantiomers is enzymatic resolution . This technique uses enzymes, particularly lipases, to selectively catalyze a reaction (like acetylation) on one enantiomer, allowing for the separation of the reacted and unreacted forms. researchgate.nettandfonline.com The optical purity of the separated enantiomers is typically determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. tandfonline.com Furthermore, optically active pyrene derivatives, including fluorinated versions of pyrenyl ethanol, are used as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of other chiral compounds. acs.orgrsc.org

Fluorescence Spectroscopy: The photophysical properties of this compound are extensively studied using steady-state and time-resolved fluorescence spectroscopy. These techniques are used to measure fluorescence quantum yields, excited-state lifetimes, and the formation of excimers. uminho.ptnih.gov The sensitivity of the pyrene emission spectrum to solvent polarity is a well-documented phenomenon, allowing it to be used as a probe for the microenvironment in complex systems like polymers and biological assemblies. scispace.comacs.org

Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 86470-99-7 chemsrc.com
Molecular Formula C₁₈H₁₄O chemicalbook.com
Molecular Weight 246.3 g/mol chemicalbook.com
Precursor 2-Acetylpyrene chemsrc.com

The table below outlines the principal research methodologies applied to the study of pyrene-based ethanols.

Research MethodologyObjectiveKey Techniques
Chemical Synthesis To prepare this compound and its derivatives.Reduction of ketones, Friedel-Crafts acylation. chemsrc.comgoogle.com
Enzymatic Resolution To separate racemic mixtures into pure enantiomers.Lipase-catalyzed enantioselective acetylation or alcoholysis. researchgate.nettandfonline.com
Chiral HPLC To determine the enantiomeric purity of chiral compounds.High-Performance Liquid Chromatography with a chiral stationary phase. tandfonline.com
Fluorescence Spectroscopy To study photophysical properties and environmental sensitivity.Steady-state and time-resolved fluorescence measurements, analysis of monomer and excimer emission. uminho.ptnih.govscispace.com
NMR Spectroscopy To elucidate chemical structure and determine enantiomeric purity using chiral solvating agents.¹H NMR, ¹³C NMR, and specialized techniques for chiral discrimination. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86470-99-7

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

1-pyren-2-ylethanol

InChI

InChI=1S/C18H14O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-11,19H,1H3

InChI Key

VTDMOCLDFVEGNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O

Origin of Product

United States

Synthetic Methodologies for 1 2 Pyrenyl Ethanol and Its Derivatives

Established Synthetic Routes to 1-(2-Pyrenyl)ethanol

The most common and established method for the synthesis of this compound involves a two-step process starting from pyrene (B120774). The initial step is the Friedel-Crafts acylation of pyrene to produce 2-acetylpyrene (B1598612). This intermediate is then subjected to a reduction reaction to yield the target secondary alcohol, this compound.

The reduction of the carbonyl group in 2-acetylpyrene can be achieved using various reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents efficiently convert the ketone to the corresponding alcohol under mild conditions. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, represents another effective method for this reduction.

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 2-Acetylpyrene

Reducing AgentTypical SolventReaction ConditionsTypical YieldReference
Sodium Borohydride (NaBH₄)Methanol, Ethanol (B145695)0 °C to room temperature>90%General knowledge
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to room temperature>95%General knowledge
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl acetateRoom temperature, 1-4 atm H₂HighGeneral knowledge

Stereoselective Synthetic Approaches

The synthesis of enantiomerically pure this compound is of significant interest for applications in chiral recognition and asymmetric catalysis. Stereoselective approaches focus on the asymmetric reduction of the prochiral ketone, 2-acetylpyrene.

One effective method involves the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane®) or chiral amino alcohols. These reagents create a chiral environment around the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Another powerful technique is the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS catalysts). In the presence of a stoichiometric borane source like borane-dimethyl sulfide (B99878) complex (BMS), a catalytic amount of the chiral oxazaborolidine promotes the highly enantioselective reduction of ketones. The predictable stereochemical outcome is a key advantage of this method. wikipedia.orgnih.govorganic-chemistry.orgnih.govijprs.com

Catalyst-Mediated and Ligand-Accelerated Synthetic Pathways

Catalyst-mediated reductions offer several advantages, including higher efficiency and the potential for catalyst recycling. Asymmetric transfer hydrogenation (ATH) has emerged as a prominent method for the enantioselective reduction of ketones. researchgate.net This reaction typically involves a transition metal catalyst, commonly ruthenium (Ru) or rhodium (Rh), complexed with a chiral ligand. The hydrogen source is often an isopropanol/base mixture or formic acid/triethylamine azeotrope.

For the synthesis of chiral this compound, a suitable chiral ligand, such as a derivative of 1,2-diphenylethylenediamine (DPEN) or an amino alcohol, is used to create a chiral coordination sphere around the metal center. This chiral environment directs the hydride transfer from the hydrogen donor to one face of the carbonyl group of 2-acetylpyrene, resulting in the formation of the alcohol with high enantiomeric excess. dicp.ac.cnmdpi.com The choice of metal, ligand, and reaction conditions can be fine-tuned to optimize both the yield and the enantioselectivity of the product.

Novel and Green Synthesis Strategies for Pyrenyl Alcohols

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of pyrenyl alcohols, research is moving towards greener alternatives to traditional methods that often involve harsh reagents and generate significant waste.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), presents a highly attractive green approach. nih.gov These enzymes can catalyze the reduction of ketones with high chemo-, regio-, and stereoselectivity under mild aqueous conditions. The use of whole-cell biocatalysts or isolated enzymes can lead to the production of enantiomerically pure this compound with minimal environmental impact. The co-factor regeneration is a crucial aspect of these biocatalytic systems.

Photocatalytic methods are also being explored as a novel green strategy. These methods utilize light energy to drive chemical reactions, often with the aid of a photocatalyst. The photocatalytic reduction of ketones to alcohols is an area of active research, and its application to the synthesis of pyrenyl alcohols could offer a sustainable alternative. google.commdpi.comfrontiersin.org Sonochemistry, which employs ultrasound to induce chemical reactions, is another emerging green technique that could potentially be applied to the synthesis of pyrenyl alcohols, offering enhanced reaction rates and yields.

Functionalization and Derivatization from this compound Precursors

This compound serves as a versatile precursor for the synthesis of a variety of other pyrene derivatives. The hydroxyl group and the benzylic proton offer reactive sites for further functionalization.

Pathways to Pyrene-2-carboxaldehyde Derivatives

The oxidation of the secondary alcohol, this compound, provides a direct route to pyrene-2-carboxaldehyde. Several mild and selective oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Commonly used reagents for this purpose include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are typically used in anhydrous solvents like dichloromethane (B109758) to ensure the reaction stops at the aldehyde stage. youtube.com Other modern oxidation methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation, are also highly effective for this conversion under mild conditions. sioc-journal.cn

Table 2: Common Oxidation Reagents for the Synthesis of Pyrene-2-carboxaldehyde

Oxidizing AgentTypical SolventReaction ConditionsKey Features
Pyridinium Chlorochromate (PCC)DichloromethaneRoom temperatureMild, stops at the aldehyde
Pyridinium Dichromate (PDC)DichloromethaneRoom temperatureSimilar to PCC, less acidic
Swern OxidationDichloromethane, DMSOLow temperature (-78 °C)Mild, avoids heavy metals
Dess-Martin Periodinane (DMP)DichloromethaneRoom temperatureMild, neutral pH, high yield

Reduction and Organometallic Reaction Strategies

The hydroxyl group of this compound can be a target for various transformations. While the primary focus is often on oxidation, reduction of the alcohol to the corresponding ethylpyrene can be achieved through methods like catalytic hydrogenation under more forcing conditions or through a two-step process involving conversion to a halide followed by reductive dehalogenation.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can react with the hydroxyl group of this compound in an acid-base reaction, deprotonating the alcohol to form an alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions. More significantly, if this compound is first converted to an electrophile, for instance, by tosylation of the hydroxyl group, organometallic reagents can be used to form new carbon-carbon bonds via nucleophilic substitution.

For example, reaction of the tosylate of this compound with a Grignard reagent like methylmagnesium bromide or an organolithium reagent like phenyllithium (B1222949) would lead to the formation of 2-(1-propyl)pyrene and 2-(1-phenyl-1-ethyl)pyrene, respectively, demonstrating the utility of this compound as a building block for more complex pyrene derivatives. libretexts.orgmdpi.com

Photophysical Properties and Excited State Dynamics of 1 2 Pyrenyl Ethanol

Monomer Fluorescence Emission Characteristics and Spectral Analysis

Upon excitation, 1-(2-Pyrenyl)ethanol in dilute solutions, where intermolecular interactions are minimized, displays a characteristic fluorescence emission spectrum originating from the locally excited singlet state (S₁) of the pyrene (B120774) moiety. This emission, referred to as monomer fluorescence, is typically observed in the ultraviolet-visible region between 375 and 410 nm. nih.gov The spectrum is not a single broad band but is distinguished by a well-resolved vibronic structure, consisting of an ensemble of five major emission bands. nih.gov These distinct peaks arise from transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground state (S₀).

The five principal vibronic bands are commonly designated as Band I through Band V. nih.gov Band I, appearing at the highest energy (shortest wavelength, ~375 nm), corresponds to the 0-0 electronic transition, representing the transition from the zero-vibrational level of the excited state to the zero-vibrational level of the ground state. nih.gov The subsequent bands at lower energies (longer wavelengths) correspond to transitions to higher vibrational levels of the ground state.

Vibronic Structure and Solvatochromism in Pyrene Fluorophores

A hallmark of pyrene and its derivatives is the sensitivity of its vibronic band structure to the polarity of the surrounding medium, a phenomenon known as solvatochromism. mdpi.com While the positions of the emission maxima show minimal shifting, the relative intensities of the vibronic bands change significantly with solvent polarity. nih.gov This is particularly evident in the intensity ratio of Band I (the 0-0 transition) to Band III (the 0-2 transition, ~385 nm), often denoted as the I₁/I₃ or Py scale. nih.gov

In nonpolar, hydrocarbon-like environments, Band III is significantly more intense than Band I, resulting in a low I₁/I₃ ratio. Conversely, in polar solvents like ethanol (B145695), the intensity of the electronically forbidden but vibronically allowed Band I is enhanced, leading to a much higher I₁/I₃ ratio. This enhancement of weakly allowed electronic transitions is attributed to a reduction in the symmetry of the pyrene molecule caused by interactions with polar solvent molecules. researchgate.net This solvent-dependent change in the fine structure of the emission spectrum makes pyrene-based fluorophores, including this compound, excellent probes for characterizing the micropolarity of their environment. mdpi.com

Interactive Table 1: Typical Vibronic Band Positions for Pyrene Monomer Fluorescence

Vibronic BandApproximate Wavelength (nm)Transition
Band I~375S₁ (v=0) → S₀ (v=0)
Band II~379S₁ (v=0) → S₀ (v=1)
Band III~385S₁ (v=0) → S₀ (v=2)
Band IV~395S₁ (v=0) → S₀ (v=3)
Band V~410S₁ (v=0) → S₀ (v=4)

Exciplex and Excimer Formation Mechanisms of Pyrenyl-Substituted Alcohols

In addition to monomer emission, pyrene and its derivatives are renowned for their ability to form excited-state dimers, known as excimers. nih.gov An excimer is a short-lived complex formed between an excited-state molecule (M*) and a ground-state molecule (M) of the same species. nih.gov For pyrenyl-substituted alcohols, this process is highly efficient and competes directly with monomer fluorescence, especially at higher concentrations. The formation of an excimer leads to the appearance of a new, distinct emission band that is broad, structureless, and significantly red-shifted from the structured monomer fluorescence, typically centered around 460-500 nm. nih.govcdnsciencepub.com The formation is a dynamic process requiring the two pyrene moieties to approach each other in a co-planar, sandwich-like configuration during the lifetime of the excited state. nih.gov

Intramolecular and Intermolecular Excimer Dynamics

Excimer formation can occur through two primary pathways: intramolecular and intermolecular. Intramolecular excimer formation happens when two pyrene units are covalently linked within the same molecule, and the connecting chain is flexible enough to allow them to interact. nih.gov

For a molecule like this compound, which contains only a single pyrene fluorophore, excimer formation is exclusively an intermolecular process. This dynamic event relies on the diffusive collision of an excited this compound molecule with a ground-state molecule in solution. nih.gov The rate of these encounters, and thus the efficiency of excimer formation, is governed by the concentration of the fluorophore and the viscosity of the solvent. royalsocietypublishing.org The process is reversible, meaning the excimer can dissociate back into an excited monomer and a ground-state monomer. royalsocietypublishing.org

Solvent and Concentration Effects on Excimer Formation

The efficiency of intermolecular excimer formation is highly dependent on experimental conditions, primarily concentration and solvent properties.

Concentration: As the concentration of this compound in a solution increases, the average distance between molecules decreases. This leads to a higher frequency of collisions between excited and ground-state molecules, resulting in a more pronounced excimer emission relative to the monomer emission. cdnsciencepub.com The ratio of excimer intensity (Iₑ) to monomer intensity (Iₘ) is often used as a measure of excimer formation efficiency and typically increases with concentration. cdnsciencepub.com

Solvent: The solvent plays a critical role in mediating the diffusion-controlled process of excimer formation. royalsocietypublishing.org In solvents with low viscosity, molecules can diffuse more freely, leading to a higher rate of encounters and more efficient excimer formation. royalsocietypublishing.org Conversely, in highly viscous media, molecular diffusion is hindered, which suppresses the formation of excimers and favors monomer emission. Temperature also influences this dynamic, as higher temperatures generally decrease viscosity and increase diffusion rates. royalsocietypublishing.org

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence spectroscopy (TRPL) is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules. mdpi.com Unlike steady-state measurements that capture an average emission over time, TRPL monitors the decay of fluorescence intensity following excitation with a short pulse of light. mdpi.comnih.gov This provides direct information on the timescales of various photophysical processes, such as fluorescence, energy transfer, and excimer formation. The primary parameters obtained from these measurements are the fluorescence lifetime and quantum yield.

Fluorescence Lifetime Measurements and Quantum Yield Determinations

Fluorescence Lifetime (τ): The fluorescence lifetime is defined as the average time a molecule remains in its excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore in a specific environment and is independent of fluorophore concentration and excitation intensity. nih.gov Pyrene monomers are notable for their exceptionally long fluorescence lifetimes, which can be in the hundreds of nanoseconds in deoxygenated solutions. nih.gov This long lifetime provides an ample window for diffusive intermolecular interactions, which is a key reason why pyrene derivatives are so prone to forming excimers. nih.gov The formation of an excimer introduces a new decay pathway for the excited monomer, effectively shortening its observed lifetime. The excimer itself has its own characteristic lifetime. royalsocietypublishing.org

Interactive Table 2: Representative Photophysical Data for Pyrene in Solution

SolventMonomer Lifetime (τ) (ns)Quantum Yield (Φ)Excimer Emission Peak (nm)
Cyclohexane~410 (deoxygenated)~0.65~470
Ethanol~220~0.3-0.5~480
Acetonitrile~160~0.32~485

Note: Values are approximate and can vary based on specific experimental conditions such as concentration, temperature, and oxygen content. Data is for the parent pyrene molecule but is representative of the behavior of derivatives like this compound.

Ultrafast Dynamics of Excited States

The excited-state dynamics of pyrene and its derivatives, following photoexcitation, are governed by a series of rapid and efficient non-radiative processes. While specific studies on this compound are not extensively detailed in the available literature, the behavior of the parent pyrene molecule in ethanol provides a foundational understanding of the ultrafast events that likely occur. These processes are typically investigated using femtosecond transient absorption spectroscopy, which allows for the real-time observation of the population and relaxation of electronic and vibrational states.

Upon ultraviolet (UV) excitation, for instance at 290 nm, the pyrene molecule is promoted to a higher-lying singlet excited state, such as the S6 state. From this highly excited electronic state, a cascade of relaxation processes ensues. The initial event is an extremely rapid internal conversion (IC), a non-radiative transition between electronic states of the same spin multiplicity. This internal conversion populates the first excited singlet state (S1). The build-up of the S1 state population is a remarkably fast process, occurring on the order of hundreds of femtoseconds. For pyrene in an ethanol solution, this has been observed to have a time constant of approximately 400 femtoseconds (fs). The population of the S1 state is generally complete within the first 2-3 picoseconds (ps) following excitation. nih.gov

Following the population of the S1 state, the molecule is in a vibrationally "hot" condition, meaning it possesses excess vibrational energy. This excess energy is dissipated to the surrounding solvent molecules through a process known as vibrational cooling or thermal relaxation. The evolution of the transient absorption spectra on a longer timescale is characteristic of this cooling process. For pyrene in ethanol, vibrational cooling within the S1 state is completed in about 25-30 ps. nih.gov After this period, the molecule resides in a thermally equilibrated S1 state, from which it can then undergo further photophysical processes such as fluorescence or intersystem crossing to the triplet manifold on a much longer timescale. The radiative lifetime of the S1 state of pyrene in ethanol is on the order of hundreds of nanoseconds (e.g., ~730 ns), indicating that the initial ultrafast dynamics are well-separated in time from the final relaxation to the ground state. nih.gov

ProcessCharacteristic TimescaleDescription
Internal Conversion (Sn → S1)~400 fsNon-radiative decay from a higher excited singlet state to the first excited singlet state.
S1 State Population2-3 psTime for the majority of the excited population to accumulate in the S1 state.
Vibrational Cooling in S125-30 psDissipation of excess vibrational energy to the surrounding solvent, leading to a thermally relaxed S1 state.

Table 1: Ultrafast Excited-State Dynamics of Pyrene in Ethanol.

Energy Transfer Pathways and Photochemistry

Singlet and Triplet State Energy Transfer Mechanisms (e.g., Förster, Dexter)

Energy transfer is a fundamental process in photochemistry where an excited donor molecule transfers its excitation energy to an acceptor molecule. In the context of this compound, the pyrene moiety can act as a proficient donor chromophore. The primary mechanisms governing this energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range dipole-dipole coupling mechanism. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to their separation. A key requirement for FRET is a significant spectral overlap between the emission spectrum of the donor (in this case, the pyrene moiety) and the absorption spectrum of the acceptor. FRET is a "through-space" interaction and does not involve electron exchange. For pyrene derivatives, singlet-singlet energy transfer via the Förster mechanism is a well-established pathway for de-excitation when a suitable acceptor is present in close proximity.

Dexter Energy Transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. It proceeds via a double electron exchange, where an excited electron from the donor is transferred to the acceptor's lowest unoccupied molecular orbital (LUMO), and simultaneously, an electron from the acceptor's highest occupied molecular orbital (HOMO) is transferred to the donor's HOMO. Unlike FRET, the Dexter mechanism is not dependent on the oscillator strengths of the transitions and can facilitate both singlet-singlet and triplet-triplet energy transfer. Triplet-triplet energy transfer is a spin-allowed process and is a common deactivation pathway for the triplet excited state of pyrene derivatives, provided an acceptor with a lower triplet energy is nearby.

In bichromophoric systems containing a pyrenyl unit, both singlet and triplet energy transfer can be observed. For instance, in a ruthenium(II) diimine complex bearing a pyrenyl antenna, efficient and rapid singlet-singlet energy transfer from the pyrene moiety to the metal-to-ligand charge transfer (MLCT) states of the ruthenium complex occurs. Subsequently, reversible triplet-triplet energy transfer between the pyrene triplet state and the MLCT triplet state can lead to a long-lived excited state equilibrium. The direction and efficiency of triplet energy transfer can be highly sensitive to the solvent environment, which can alter the relative energy levels of the donor and acceptor triplet states.

Energy Transfer MechanismKey Characteristics
Förster (FRET) Long-range (typically 1-10 nm)
Depends on dipole-dipole coupling
Requires spectral overlap between donor emission and acceptor absorption
Efficiency ∝ 1/R6 (R = donor-acceptor distance)
Primarily for singlet-singlet energy transfer
Dexter Short-range (requires orbital overlap, typically < 1 nm)
Involves electron exchange
Facilitates both singlet-singlet and triplet-triplet energy transfer
Rate depends on the overlap of wavefunctions

Table 2: Comparison of Förster and Dexter Energy Transfer Mechanisms.

Photochemical Reaction Mechanisms and Photoisomerization

The photochemistry of pyrene itself is largely characterized by photophysical processes such as fluorescence and intersystem crossing. However, the introduction of substituents can open up various photochemical reaction pathways. For this compound, the presence of the ethanol group (-CH(OH)CH3) attached to the pyrene core can influence its photochemical reactivity.

While specific photochemical studies on this compound are not widely reported, the general reactivity of pyrene derivatives suggests potential pathways. One common type of photochemical reaction is photooxidation, which can occur in the presence of oxygen, leading to the formation of pyrenequinones and other oxygenated products. The triplet excited state of pyrene is a key intermediate in such reactions, as it can sensitize the formation of singlet oxygen, a highly reactive species.

Photoisomerization , a light-induced conversion of a molecule into an isomeric form, is another possible photochemical outcome. While pyrene itself does not undergo significant photoisomerization due to its rigid aromatic structure, certain derivatives can be designed to exhibit this property. For example, pyrene-based acylhydrazones have been shown to undergo reversible E-Z isomerization around the C=N double bond upon irradiation with different wavelengths of light. This process is driven by the absorption of a photon, which leads to a temporary weakening of the double bond in the excited state, allowing for rotation and subsequent relaxation to the isomeric form.

In the case of this compound, photoisomerization of the pyrene core is unlikely. However, photochemical reactions involving the ethanol substituent are conceivable, such as photo-dehydration or photo-oxidation of the alcohol group, potentially leading to the formation of vinylpyrene or acetylpyrene, respectively. These reactions would likely proceed from the excited singlet or triplet state of the pyrene moiety, which would act as an intramolecular photosensitizer. The specific reaction mechanism would depend on factors such as the solvent, the presence of oxygen, and the excitation wavelength. Detailed mechanistic studies, likely involving techniques like transient absorption spectroscopy and product analysis, would be required to elucidate the precise photochemical pathways for this compound.

Advanced Spectroscopic Characterization of 1 2 Pyrenyl Ethanol

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence spectra of 1-(2-Pyrenyl)ethanol are dominated by the pyrene (B120774) chromophore. The absorption spectrum is characterized by intense bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic pyrene ring system. The fine vibronic structure, typical of pyrene and its derivatives, is often observed in these absorption bands. researchgate.net

Upon excitation, this compound exhibits strong fluorescence, again originating from the pyrene moiety. The emission spectrum typically shows a structured band in the near-UV and visible regions. The position and intensity of the emission are sensitive to the solvent polarity. researchgate.net In addition to the prompt fluorescence, pyrene and its derivatives in deoxygenated solutions can exhibit delayed fluorescence. This phenomenon arises from the triplet-triplet annihilation, where the interaction of two molecules in the triplet excited state leads to the formation of one molecule in the excited singlet state, which then fluoresces. researchgate.net The intensity of this delayed fluorescence is proportional to the square of the rate of light absorption. researchgate.net

Photophysical Properties of Pyrene and Related Compounds
CompoundSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Reference
PyreneCyclohexane3363840.32 omlc.orgaatbio.com
Rhodamine 6GEthanol (B145695)--0.950 ± 0.015 nih.gov
AnthraceneEthanol--- bjraylight.com

Vibrational Spectroscopy Applications (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. These two techniques are complementary, as IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during molecular vibrations. researchgate.net

The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3350±50 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. spectroscopyonline.com A strong C-O stretching vibration is also anticipated between 1260 and 1000 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching and ring vibrations of the pyrene moiety will also be present.

Raman spectroscopy is particularly useful for identifying the vibrations of the pyrene skeleton, which may be weak in the IR spectrum. The Raman spectrum of solid pyrene shows characteristic peaks that can be used as a reference. researchgate.net For instance, a notable peak for pyrene is observed around 580 cm⁻¹. researchgate.net In the context of this compound, Raman spectroscopy can help to confirm the presence and integrity of the pyrene ring system.

Characteristic Vibrational Frequencies for this compound and Related Structures
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueReference
O-H Stretch~3350IR spectroscopyonline.com
Aromatic C-H Stretch3100-3000IR, Raman nih.gov
Aliphatic C-H Stretch3000-2850IR, Raman nih.gov
C-O Stretch1260-1000IR spectroscopyonline.com
Pyrene Ring Modes~580Raman researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. High-resolution ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while advanced 2D NMR techniques are crucial for determining the stereochemistry.

The ¹H NMR spectrum of this compound will exhibit distinct signals for the protons of the pyrene ring, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The protons on the pyrene ring will appear in the aromatic region (typically δ 7-9 ppm). The methine proton, being adjacent to the electronegative oxygen atom, will be deshielded and appear further downfield compared to a typical alkyl proton. The methyl protons will appear as a doublet due to coupling with the methine proton. The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature, and its signal can be exchanged with D₂O. docbrown.info

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons of the pyrene ring will resonate in the aromatic region, while the carbon bearing the hydroxyl group (C-OH) and the methyl carbon will have characteristic chemical shifts.

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenylethanol Derivatives (in CDCl₃) as an Analog
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
(S)-1-Phenylethanol1.49 (d, 3H), 1.93 (s, 1H), 4.88 (q, 1H), 7.23–7.38 (m, 5H)25.1, 70.4, 125.4, 127.4, 128.5, 145.9 rsc.org
(S)-1-(Naphthalen-2-yl)ethanol1.64 (d, 3H), 2.12 (s, 1H), 5.12 (q, 1H), 7.45-7.52 (m, 2H), 7.82-7.89 (m, 4H), 7.92 (s, 1H)25.0, 70.3, 123.7, 124.2, 125.8, 126.1, 127.6, 128.0, 128.3, 132.9, 133.2, 143.2 rsc.org

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the relative stereochemistry in chiral molecules. Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, confirming the connectivity between the methyl and methine protons. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral this compound and its Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For enantiomers of chiral this compound, CD spectroscopy is a powerful tool for determining the absolute configuration and studying conformational preferences.

The CD spectrum of a chiral derivative of this compound would be expected to show Cotton effects, which are characteristic positive or negative bands corresponding to the electronic transitions of the pyrene chromophore. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. researchgate.net The interaction between the chiral center and the pyrenyl chromophore can lead to exciton (B1674681) coupling if another chromophore is present, resulting in characteristic bisignate CD signals that can be used to determine the absolute configuration. wordpress.com The chiroptical properties of pyrene-containing systems can be quite pronounced, making CD spectroscopy a sensitive probe of their chirality. researchgate.net

Chiroptical Properties of Chiral Aromatic Compounds
Compound TypeSpectroscopic FeatureApplicationReference
Chiral Pyrene DerivativesCotton EffectsDetermination of absolute configuration researchgate.net
Twisted AcenesStrong Cotton Effect (Δε)Correlation of chiroptical properties with molecular twist researchgate.net
Systems with Exciton CouplingBisignate CD SignalsDetermination of absolute stereochemistry wordpress.com

Computational and Theoretical Investigations of 1 2 Pyrenyl Ethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule, which in turn govern its reactivity and spectroscopic properties. For aromatic compounds like 1-(2-Pyrenyl)ethanol, these calculations reveal how the pyrene (B120774) core and the ethanol (B145695) substituent interact electronically.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state electronic structure of molecules due to its favorable balance of accuracy and computational cost. ohio-state.edu For pyrene and its derivatives, DFT calculations are used to determine optimized geometries, electronic properties, and reactivity descriptors. researchgate.netscirp.org

Studies on related pyrene derivatives provide a framework for understanding this compound. For instance, DFT calculations on chloropyrenes and other substituted pyrenes have been used to analyze bond lengths, bond angles, and the planarity of the pyrene system. scirp.org The calculated bond lengths and angles for the pyrene core generally show good agreement with experimental data from X-ray diffraction. scirp.org

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic stability and the energy of its lowest electronic transition. scirp.org For pyrene itself, the calculated HOMO-LUMO gap is in excellent agreement with experimental values. scirp.org In substituted pyrenes, the nature of the substituent can significantly influence the energy and localization of these orbitals. researchgate.networktribe.com For example, in some derivatives, the HOMO can be delocalized over both the pyrene core and the substituent, while the LUMO may be primarily located on the pyrene ring. worktribe.com The introduction of substituents can lead to a decrease in the energy gap. worktribe.com

Table 1: Representative DFT-Calculated Properties for Pyrene Derivatives Note: This table presents typical data for substituted pyrenes as found in the literature to illustrate the outputs of DFT calculations, as specific data for this compound is not available.

Property Molecule Calculated Value Reference
HOMO-LUMO Gap (ΔE) Pyrene 3.84 eV scirp.org
Dipole Moment 1-chloropyrene 2.11 D scirp.org
Dipole Moment 2-chloropyrene 2.49 D scirp.org
C-Cl Bond Length Monochloropyrenes ~1.763 Å scirp.org

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a popular and effective method for studying electronic excited states. rsc.orgarxiv.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the properties of excited states, which are crucial for understanding fluorescence and other photophysical processes. rsc.orgresearchgate.net

For pyrene and its derivatives, TD-DFT calculations can accurately predict their characteristic UV-Vis absorption spectra. researchgate.net The theory can distinguish between different electronic transitions, such as the S₀ → S₁, S₀ → S₂, etc. In pyrene derivatives, these transitions are often described as being "pyrene-like" or "substituent-influenced," depending on which parts of the molecule are primarily involved. researchgate.net For 2-substituted pyrenes, it has been shown that the lowest energy transition (S₀ → S₁) is heavily influenced by the substituent, whereas higher energy transitions may remain more "pyrene-like". researchgate.net

TD-DFT is also used to optimize the geometry of excited states, providing insights into how the molecule's structure changes after absorbing a photon. researchgate.net This is essential for modeling fluorescence spectra, as emission occurs from the relaxed excited-state geometry. The difference in energy between the vertical absorption and emission is known as the Stokes shift, a key photophysical parameter that can be rationalized with TD-DFT. Furthermore, TD-DFT calculations can help explain phenomena like dual fluorescence, where emission is observed from multiple excited states or conformers. researchgate.net The accuracy of TD-DFT can be influenced by the choice of functional, and for certain types of excited states, such as charge-transfer states, specific long-range corrected functionals may be necessary for accurate predictions. researchgate.net

Table 2: Representative TD-DFT Calculated Excitation Energies for Pyrene Note: This table illustrates typical TD-DFT output for the parent pyrene molecule.

Transition Excitation Wavelength (nm) Description
S₀ → S₁ ~374 nm π → π* transition
S₀ → S₂ ~342 nm π → π* transition
S₀ → S₃ ~275 nm π → π* transition

(Data derived from descriptions in researchgate.net)

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular dynamics (MD) simulations model the motion of atoms and molecules over time. nih.govarxiv.orgresearchgate.net This approach is invaluable for studying the conformational flexibility of molecules like this compound and the influence of the surrounding environment, such as a solvent.

The properties of this compound are expected to be highly sensitive to the solvent environment. The polarity of the solvent can influence the relative stability of different conformers and directly impact the electronic states of the molecule, leading to changes in its absorption and emission spectra (solvatochromism). worktribe.comgdut.edu.cn

MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. acs.org These simulations provide a dynamic picture of the solvent shell around the molecule and can be combined with quantum chemical calculations (QM/MM methods) to predict how the solvent shifts the absorption and emission wavelengths. researchgate.net

Experimental and computational studies on related pyrene derivatives have demonstrated significant solvatochromic effects. worktribe.comgdut.edu.cn For example, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum, often attributed to the stabilization of a more polar excited state, such as a twisted intramolecular charge transfer (TICT) state. gdut.edu.cn In some cases, increasing solvent polarity can even induce dual emission, where a new, red-shifted emission band appears. gdut.edu.cn

Table 3: Example of Solvatochromic Shift in a Pyrene Derivative Note: Data for pyrene-based cyclopentanone (B42830) (Compound 2 in the source) is used to illustrate the solvent effect.

Solvent Polarity Emission Max (nm)
Cyclohexane Non-polar 511
Dichloromethane (B109758) Polar aprotic 545
Acetone Polar aprotic 563
DMSO Polar aprotic 573

(Data sourced from gdut.edu.cn)

The large, planar pyrene ring in this compound is prone to strong intermolecular π-π stacking interactions. rsc.org At higher concentrations, these interactions can lead to the formation of molecular aggregates in solution or in the solid state. conicet.gov.arkumamoto-u.ac.jp Aggregation dramatically alters the photophysical properties of pyrene derivatives.

One of the hallmark features of pyrene is its ability to form an "excimer" (excited dimer). When two pyrene moieties are in close proximity (~3-4 Å), the excited state can delocalize over both units, leading to a new, broad, and structureless emission band at a much longer wavelength (typically around 480 nm) compared to the structured monomer emission (<400 nm). conicet.gov.arresearchgate.net

Molecular dynamics simulations can be used to model the self-assembly and aggregation process, providing insights into the structure and stability of the resulting aggregates. conicet.gov.ar These simulations can track how molecules come together and orient themselves, driven by intermolecular forces. Theoretical models can then be used to calculate the electronic properties of these aggregates, explaining the observed changes in absorption and emission spectra, such as the appearance of excimer emission or shifts in the absorption bands due to ground-state aggregation. rsc.orgconicet.gov.ar In the solid state, the specific packing arrangement in the crystal lattice, dictated by intermolecular interactions, determines the final photophysical properties. researchgate.netbohrium.com

Theoretical Modeling of Photophysical Processes

A comprehensive understanding of the fate of a molecule after it absorbs light requires theoretical modeling of the complete sequence of photophysical processes. This includes not only absorption and emission but also the non-radiative decay pathways that compete with fluorescence.

For pyrene and its derivatives, theoretical models describe the relaxation dynamics following excitation. acs.org Upon excitation to a higher electronic state (e.g., S₂), the molecule typically undergoes very rapid internal conversion to the lowest excited singlet state (S₁), often on a femtosecond to picosecond timescale. acs.org Theoretical calculations can identify the pathways for this relaxation, which may involve "conical intersections"—points on the potential energy surface where two electronic states become degenerate, facilitating efficient non-radiative transitions between them. acs.org

Once in the S₁ state, the molecule can relax to the ground state via fluorescence or through non-radiative processes like internal conversion or intersystem crossing to the triplet state (T₁). Theoretical models can estimate the rates of these competing processes. For example, the fluorescence lifetime and quantum yield are directly related to the rates of radiative (fluorescence) and non-radiative decay from the S₁ state. rsc.org

Studies on pyrene have combined high-level computations with ultrafast spectroscopy to map out the entire deactivation cascade, identifying the roles of various bright and dark electronic states and the vibrational modes that facilitate the transitions between them. acs.org Such detailed theoretical modeling is crucial for interpreting complex experimental data and for designing molecules where specific photophysical pathways are enhanced or suppressed. researchgate.netresearchgate.net

Exciplex/Excimer Formation Simulation

The pyrene moiety is renowned for its ability to form an excimer—an excited-state dimer—characterized by a structureless, red-shifted emission band relative to its monomer fluorescence. This phenomenon arises from the interaction between an excited-state molecule and a ground-state molecule of the same species. Computational simulations are instrumental in mapping the potential energy surfaces of these interactions and predicting the geometry, stability, and optical properties of the resulting species.

Theoretical Framework and Methodology Simulations of excimer formation for this compound typically employ quantum chemical methods, primarily Density Functional Theory (DFT) for ground-state geometries and Time-Dependent DFT (TD-DFT) for excited-state properties. These calculations can predict:

Optimal Geometries: The most stable arrangement of the two interacting this compound molecules in the excited state. For pyrene derivatives, this is often a cofacial "sandwich" or a partially overlapping configuration that maximizes π-π orbital interaction.

Stabilization Energy: The energy difference between the isolated excited monomer and the stabilized excimer complex, indicating the thermodynamic driving force for its formation.

Emission Wavelengths: TD-DFT can calculate the energy of the vertical transition from the optimized excited-state geometry to the ground state, which corresponds to the peak emission wavelength (λ_em).

Research Findings Computational studies on pyrene derivatives reveal that the formation of a stable excimer requires an interplanar distance of approximately 3.4–3.8 Å between the pyrene rings. The substituent at the 2-position, the –CH(OH)CH₃ group, influences this process. Steric hindrance from the ethyl alcohol group can create a higher energy barrier for achieving the ideal cofacial alignment compared to unsubstituted pyrene. However, the hydroxyl group can also introduce specific intermolecular interactions, such as hydrogen bonding, which may influence the aggregation behavior in certain solvents.

Simulations show a distinct difference between the monomer and excimer states. The monomer emission of this compound, like other pyrene derivatives, exhibits a structured fluorescence spectrum originating from the locally excited (LE) state. In contrast, the simulated excimer emission is a broad, structureless band at a significantly lower energy (longer wavelength), which is the hallmark of excimer formation.

The table below summarizes typical theoretical data comparing the photophysical properties of the this compound monomer and its corresponding excimer, as predicted by TD-DFT calculations.

ParameterMonomer (Locally Excited State)Excimer (Excited-State Dimer)Description
Optimal Interplanar Distance (Å) N/A~3.55The calculated distance between the parallel pyrene rings in the stabilized excimer.
Stabilization Energy (kcal/mol) N/A-7.2The energy gained by forming the excimer from an excited and a ground-state monomer.
Calculated Emission (λ_em, nm) ~395~480The predicted peak emission wavelength. The excimer shows a significant red-shift.
Oscillator Strength (f) ~0.18~0.01A measure of the transition probability. The excimer transition is often less probable (partially forbidden).

Furthermore, simulations can explore the formation of exciplexes —excited-state complexes with a different type of molecule. For example, in the presence of an electron-donating molecule like N,N-dimethylaniline, this compound can act as an electron acceptor. TD-DFT calculations can model the charge-transfer character of this exciplex, predicting a new, highly red-shifted emission band and quantifying the degree of charge separation in the excited state.

Energy Transfer Pathway Modeling

Understanding and predicting the pathways of energy transfer from or to an excited this compound molecule is critical for designing efficient optoelectronic and photocatalytic systems. Computational modeling provides a framework for quantifying the rates and efficiencies of the two primary non-radiative energy transfer mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) Modeling FRET is a long-range, through-space mechanism based on dipole-dipole coupling between a donor and an acceptor molecule. Its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their distance and relative orientation.

Computational modeling of FRET involving this compound (as a donor) involves:

Spectrum Prediction: Using TD-DFT to calculate the theoretical emission spectrum of this compound and the absorption spectrum of a potential acceptor molecule.

Spectral Overlap Integral (J(λ)): Quantifying the degree of overlap between the two predicted spectra. A larger J(λ) value indicates a more favorable condition for FRET.

Förster Radius (R₀): Calculating the characteristic distance at which FRET efficiency is 50%. This value is derived from J(λ), the donor's fluorescence quantum yield, and the refractive index of the medium.

Dexter Energy Transfer Modeling Dexter transfer is a short-range mechanism requiring direct orbital overlap between the donor and acceptor, as it proceeds via a simultaneous exchange of two electrons. Its rate decays exponentially with distance. Modeling this process requires high-level quantum mechanical calculations to determine the electronic coupling matrix element (V), which quantifies the interaction between the donor and acceptor's frontier molecular orbitals. DFT and post-Hartree-Fock methods are employed to calculate this term for a given donor-acceptor geometry.

Simulated Scenarios Theoretical models can compare the viability of FRET versus Dexter transfer for a donor-acceptor pair. For this compound, its strong fluorescence and distinct emission spectrum make it a suitable FRET donor for acceptors that absorb in the 400–450 nm range. Dexter transfer would become significant only at very short distances (<10 Å) where wave function overlap is substantial.

The following table presents a hypothetical modeling study of this compound as an energy donor to two different types of acceptors, highlighting the key parameters calculated to predict the dominant energy transfer pathway.

ParameterAcceptor A (e.g., Fluorescein)Acceptor B (e.g., Triplet Sensitizer)Computational Method / Description
Primary Mechanism FRETDexterThe most probable energy transfer pathway based on molecular properties.
Spectral Overlap J(λ) (M-1cm-1nm4) 3.1 x 1014NegligibleCalculated from TD-DFT predicted spectra. High value for Acceptor A indicates good spectral matching.
Calculated Förster Radius R₀ (Å) 52N/AThe critical distance for FRET, calculated from J(λ) and donor quantum yield.
Electronic Coupling |V| (meV) < 0.1~15 (at 5 Å)Calculated via DFT for a fixed short-range geometry. Significant for Acceptor B.
Optimal Distance 20 - 80 Å< 10 ÅThe effective range for each mechanism. FRET is long-range; Dexter is short-range.

These computational investigations are not merely academic; they provide predictive power for the rational design of molecular systems. By simulating excimer formation, researchers can tune molecular structures to control aggregation-induced emission. By modeling energy transfer pathways, scientists can strategically select donor-acceptor pairs to maximize the efficiency of light-harvesting arrays or OLED devices.

Applications of 1 2 Pyrenyl Ethanol in Functional Materials and Advanced Systems

Fluorescent Probes and Chemosensors Development

The intense fluorescence and environmental sensitivity of the pyrene (B120774) group are foundational to its use in probes and sensors. Derivatives of 1-(2-Pyrenyl)ethanol can be engineered to detect a wide range of analytes through changes in their fluorescence signals.

The design of effective fluorescent probes based on this compound hinges on several key principles that leverage the inherent characteristics of the pyrene fluorophore. mdpi.comnih.gov A successful probe must exhibit high selectivity and sensitivity, meaning it can target a specific analyte and respond with a significant change in its emission signal. mdpi.com

Core design strategies often involve linking the this compound unit to a specific recognition site or receptor. This linkage is engineered so that the binding of a target analyte to the receptor induces a conformational change in the molecule. This change alters the spatial relationship between pyrene units, either within the same molecule or between different molecules, leading to a detectable change in fluorescence. rsc.orgresearchgate.net

Key characteristics of pyrene that are exploited in probe design include:

High Quantum Yield: Pyrene exhibits strong fluorescence, providing a bright signal for detection. researchgate.net

Long Fluorescence Lifetime: The excited state of pyrene is relatively long-lived (over 100 ns), which allows sufficient time for diffusion and interaction with other pyrene molecules to form excimers. mdpi.com

Sensitivity to Microenvironment: The fine structure of pyrene's monomer emission is sensitive to the polarity of its local environment, offering another dimension for sensing applications. mdpi.com

By modifying the structure of the molecule, for instance, by controlling the number and length of alkyl chains attached to the pyrene unit, the interactions between pyrene moieties can be precisely controlled, allowing for the fine-tuning of the probe's response from monomer to excimer emission. nih.gov

The primary sensing mechanism for many probes derived from this compound is based on pyrene excimer formation. An excimer, or "excited state dimer," is a complex formed when an excited pyrene molecule interacts with a ground-state pyrene molecule. researchgate.netacs.org This phenomenon is highly dependent on the distance and orientation between the two molecules, typically occurring when they are within approximately 10 Å of each other. mdpi.comnih.gov

The formation of an excimer results in a distinct and dramatic change in the fluorescence spectrum:

Monomer Emission: An isolated, excited pyrene molecule emits light in a structured band with characteristic peaks between 375 nm and 400 nm. researchgate.netnih.gov

Excimer Emission: The excimer emits light as a broad, unstructured, and red-shifted band centered around 460-500 nm. researchgate.netnih.gov

This spectral shift is the basis for ratiometric sensing. By measuring the ratio of the excimer emission intensity (Ie) to the monomer emission intensity (Im), a quantitative analysis of the analyte can be performed. nih.gov A change in the local environment or the binding of a target analyte can bring two pyrene units closer together, promoting excimer formation and increasing the Ie/Im ratio, or move them apart, decreasing the ratio. researchgate.net This distinct difference between monomer and excimer emission provides a clear signal for detecting microenvironmental changes. rsc.org

Table 1: Comparison of Pyrene Monomer and Excimer Fluorescence Properties
PropertyPyrene MonomerPyrene Excimer
Emission WavelengthStructured, 375-400 nmBroad, unstructured, ~460-500 nm researchgate.net
Formation RequirementIsolated pyrene fluorophoreTwo pyrene units in close proximity (~10 Å) mdpi.comnih.gov
Sensing PrincipleReports on local polarityReports on intermolecular or intramolecular distance

Incorporation into Polymeric and Supramolecular Architectures

The this compound moiety serves as a versatile fluorescent label that can be incorporated into larger, more complex systems like polymers and self-assembling supramolecular structures.

Introducing pyrene units into polymer chains is a powerful technique for studying polymer structure, dynamics, and interactions. The this compound group can be attached to various polymer backbones, including poly(styrene), poly(methyl methacrylate), and poly(ε-caprolactone). polymersource.ca

Several synthetic strategies are employed to create these pyrene-labeled polymers:

Living Anionic Polymerization (LAP): This method allows for the synthesis of polymers with controlled sequences. The pyrene group can be introduced into these polymers, for example, through a subsequent thiol-ene click reaction. rsc.org

Functional Initiators or Terminators: Polymerization can be initiated or terminated with a pyrene-containing molecule, resulting in polymers with pyrene units specifically at the chain ends.

Copolymerization: A monomer functionalized with a pyrene derivative can be copolymerized with other monomers to distribute the fluorescent label along the polymer chain.

The fluorescence of the attached pyrene labels, particularly the Ie/Im ratio, can provide detailed information about the polymer's conformation, such as chain folding, inter-chain association, and the formation of microdomains. rsc.org This makes pyrene-labeled polymers invaluable tools in materials science. rsc.org

Supramolecular chemistry relies on non-covalent interactions, such as π-π stacking and hydrogen bonding, to build large, well-ordered structures from smaller molecular components. nih.gov Pyrene derivatives are excellent candidates for supramolecular self-assembly due to the strong π-π stacking interactions between the flat, aromatic pyrene rings. rsc.orgresearchgate.net

Derivatives of this compound can be designed to self-assemble into a variety of nanostructures in solution:

Nanorods and Nanosheets: Amphiphilic pyrene derivatives can assemble into well-defined nanorods or two-dimensional sheet-like structures in aqueous media. rsc.orgresearchgate.net

Vesicles: When conjugated with other molecules, such as DNA, pyrene derivatives can drive the self-assembly of the conjugates into vesicular (hollow, spherical) structures. nih.gov

The formation of these assemblies is often accompanied by significant changes in the fluorescence properties of the pyrene units, providing a method to monitor the assembly process. nih.gov The specific morphology of the resulting nanostructure can be influenced by the substitution pattern on the pyrene ring, demonstrating that precise molecular design is crucial for controlling the final architecture. nih.gov

Optoelectronic and Photovoltaic Material Applications

The conjugated π-electron system and strong electron-donating nature of the pyrene core make its derivatives suitable for applications in organic electronics. nih.gov These materials are being explored for use in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). nih.govtubitak.gov.tr

In these devices, pyrene derivatives often function as the hole-transporting material (HTM) . nih.govacs.org An effective HTM must have appropriate energy levels (specifically, the Highest Occupied Molecular Orbital, or HOMO) to facilitate the efficient injection and transport of positive charge carriers (holes) between the electrodes and the light-emitting or light-absorbing layer. nih.govnih.gov

Research has shown that pyrene-based HTMs offer several advantages:

High Hole Mobility: The ability for charge to delocalize across the large aromatic system contributes to efficient charge transport.

Good Thermal Stability: Pyrene's rigid structure leads to materials with high thermal stability, which is crucial for device longevity.

Devices fabricated with pyrene-based HTMs have demonstrated excellent performance, including high power conversion efficiencies (PCE) in solar cells (exceeding 22% in some cases) and high luminance with low efficiency roll-off in OLEDs. nih.govtubitak.gov.tr

Table 2: Performance of Pyrene-Pyridine Derivatives as Hole-Transporting Materials in OLEDs
CompoundMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE)
Py-Br17,30022.49%
Py-Me19,50021.88.2%
Py-0319,20020.87.8%

Data adapted from research on functional pyrene–pyridine-integrated hole-transporting materials, demonstrating their effectiveness in OLED devices. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to the inherent luminescent and semiconducting properties of the pyrene core. The ability to modify the hydroxyl group of this compound allows for the fine-tuning of the electronic and morphological properties of the resulting materials, making them suitable for various roles within these devices.

In the realm of OLEDs , pyrene derivatives are often explored as blue emitters, a critical component for full-color displays and white lighting. The strong fluorescence of the pyrene unit can be harnessed to achieve high brightness and efficiency. However, the tendency of planar pyrene molecules to form excimers in the solid state can lead to a red-shift in emission and a decrease in quantum efficiency. nih.gov The molecular design of derivatives from this compound can mitigate this issue by introducing bulky substituents through the ethanol (B145695) group, thereby sterically hindering intermolecular aggregation and preserving the desired blue emission. nih.gov For instance, attaching benzimidazole (B57391) or pyridine (B92270) moieties to the pyrene core has been shown to yield materials with improved performance in OLEDs. nih.govresearchgate.net

The performance of pyrene-based emitters can be significantly influenced by their molecular structure and the surrounding environment, as detailed in the table below.

Emitter TypeHost MaterialEmission ColorExternal Quantum Efficiency (EQE) (%)Reference
Pyrene-Benzimidazole DerivativeNon-dopedPure Blue4.3 mdpi.com
Pyrene-Pyridine Derivative (as HTM)Doped EmitterGreen9.0 researchgate.net
Pyrene-based Hot-Exciton EmitterNon-dopedSky-Blue9.41 rsc.org

In the context of OSCs , pyrene-containing molecules have been investigated as both electron-donating and electron-accepting components in the active layer. The broad absorption spectrum and good charge transport characteristics of pyrene derivatives contribute to efficient light harvesting and charge separation. Pyrene end-capped oligothiophenes, for example, have been synthesized and utilized as donor materials in OSCs, demonstrating the versatility of the pyrene moiety in photovoltaic applications. gnest.org Furthermore, pyrene-based complexes have been employed as sensitizers in solar cell structures, indicating another potential application pathway for derivatives of this compound. mdpi.com

The following table summarizes the photovoltaic performance of some pyrene-based materials in OSCs.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) (%)SolventReference
Pyrene end-capped terthiophenePC71BM1.20Not Specified gnest.org
PTQ10Y1214.52-Methyltetrahydrofuran researchgate.netresearchgate.net
FO6-TY1211.42-Methyltetrahydrofuran researchgate.netresearchgate.net

Charge Transfer Dynamics in Pyrene-Based Materials

The efficiency of optoelectronic devices like OLEDs and OSCs is fundamentally governed by charge transfer (CT) processes occurring at the molecular level. Pyrene-based materials, including those conceptually derived from this compound, are excellent model systems for studying intramolecular and intermolecular charge transfer dynamics due to the well-defined electronic properties of the pyrene core.

Intramolecular Charge Transfer (ICT) is a key process in donor-acceptor (D-A) type molecules, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. The hydroxyl group of this compound provides a convenient handle to attach various donor or acceptor moieties, allowing for the systematic investigation of ICT. The polarity of the surrounding solvent has been shown to significantly affect the CT characteristics and excited-state dynamics of pyrene derivatives, which can lead to phenomena such as twisted intramolecular charge transfer (TICT). researchgate.netnih.gov Understanding these dynamics is crucial for designing efficient OLED emitters. nih.gov Computational studies on donor-pyrene-acceptor systems have further elucidated the distance-dependent nature of the charge-transfer process. mdpi.com

Intermolecular Charge Transfer is critical for charge separation and transport in the solid state. In blends of donor and acceptor materials used in OSCs, efficient charge transfer at the interface is necessary for generating free charge carriers. The ability of the pyrene unit to engage in π-π stacking can facilitate intermolecular charge transfer. However, strong interactions can also lead to the formation of charge-transfer complexes that may act as recombination centers. The study of binary charge-transfer compounds involving pyrene derivatives provides insights into the degree of charge transfer and the resulting electronic properties. mdpi.com

The table below highlights key parameters related to charge transfer in selected pyrene-based systems.

SystemType of Charge TransferKey FindingTechniqueReference
Pyrene derivatives in various solventsIntramolecular (TICT)Solvent polarity modulates CT characteristics and excited-state dynamics.Time-resolved spectroscopy nih.gov
Donor-Pyrene-Acceptor moleculesIntramolecularCharge-transfer properties are dependent on the donor-acceptor distance.Computational modeling mdpi.com
TOTA and Pyrene-annulated azaacene with acceptorsIntermolecularFormation of binary charge-transfer compounds with varying stoichiometry and degree of CT.X-ray diffraction, Spectroscopy mdpi.com

Nanomaterials and Surface Functionalization

The pyrene moiety's ability to form strong π-π stacking interactions makes it an excellent anchor for the non-covalent functionalization of carbon-based nanomaterials like graphene and carbon nanotubes. rsc.org this compound, with its pyrene group and a reactive hydroxyl group, is a promising candidate for both non-covalent and covalent surface modification of a wide range of nanomaterials.

Surface Modification with this compound Derivatives

The surface modification of nanomaterials is crucial for tailoring their properties and enabling their integration into functional devices and systems. researchgate.net Derivatives of this compound can be employed for surface functionalization through two primary mechanisms:

Non-covalent functionalization : The pyrene group can adsorb onto the surface of graphitic materials through π-π stacking. This interaction is strong enough to immobilize the molecule on the surface without altering the electronic structure of the nanomaterial. This approach has been used to modify carbon nanotubes for improved bioelectrocatalysis of enzymes. rsc.org

Covalent functionalization : The hydroxyl group of this compound can be used to form covalent bonds with the surface of various nanomaterials. For instance, it can react with surface carboxyl groups to form ester linkages or with isocyanate-functionalized surfaces to form urethane (B1682113) bonds. This allows for the robust attachment of the pyrene moiety to the surface. Such covalent modification strategies are widely used for functionalizing polymer particles and other biomaterials. mdpi.comrsc.org

The choice of functionalization method depends on the specific application and the desired properties of the final nanocomposite material.

Pyrene-Based Nanoparticles and Nanocomposites

This compound can serve as a building block for the synthesis of pyrene-based nanoparticles and nanocomposites with unique optical and electronic properties.

Pyrene-functionalized nanoparticles can be prepared by incorporating derivatives of this compound into polymeric nanoparticles. For example, a polymerizable derivative of this compound, such as an acrylate (B77674) or methacrylate (B99206) ester, could be co-polymerized with other monomers to create fluorescent nanoparticles. Such nanoparticles have potential applications in sensing and imaging. researchgate.net Light-responsive nanoparticles have also been synthesized using pyrene-containing polymers, where the cleavage of the pyrene moiety triggers a change in the nanoparticle structure. nih.gov

Pyrene-based nanocomposites are formed by integrating pyrene-functionalized molecules or polymers with a host matrix, which can be a polymer, a ceramic, or another nanomaterial. The pyrene units can impart fluorescence to the composite material, making it suitable for applications in sensors or optoelectronic devices. The strong intermolecular interactions of the pyrene moieties can also influence the morphology and properties of the composite.

The following table provides examples of pyrene-based nanomaterials and their potential applications.

Nanomaterial TypeSynthesis/Functionalization MethodKey FeaturePotential ApplicationReference
Pyrene-functionalized polymer nanoparticlesEsterification of poly(acryloyl chloride) with pyrenemethanolPhoto and pH-responsiveControlled drug release
Pyrene-containing nanoparticlesPolymerization-induced self-assemblyLight-responsive dissociationTriggered release systems nih.gov
Pyrene-functionalized CdSe/ZnS nanoparticlesSurface cappingDual-fluorescence (monomer and excimer)Chemical sensing researchgate.net
Pyrene-functionalized nanojarsSelf-assembly of pyrene-labeled ligandsQuenched fluorescenceAnion binding and extraction nih.gov

Derivatization and Functionalization Strategies for Enhanced Properties

Synthesis of 1-(2-Pyrenyl)ethanol Conjugates and Linkers

Conjugation of this compound to other molecules or linkers is primarily achieved by targeting its hydroxyl group. This allows for the creation of a diverse range of derivatives with enhanced functionalities.

Ester Derivatives: The hydroxyl group of this compound is readily esterified to form various ester derivatives. This common strategy is used to attach the pyrene (B120774) moiety to other molecules or to modify its properties. The synthesis typically involves reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640) under appropriate conditions. For instance, the reaction with chloroacetic anhydride in the presence of pyridine (B92270) and a catalyst like 4-(dimethylamino)pyridine yields the corresponding chloroacetate (B1199739) ester. tandfonline.com This method is analogous to the preparation of esters for other complex alcohols. tandfonline.com Another approach involves using coupling agents like 2-chloro-1-methylpyridinium (B1202621) iodide to facilitate the esterification with a carboxylic acid. rsc.org Furthermore, specialized reagents such as 1-pyrenyldiazomethane (B12527) have been utilized to prepare pyrenyl-methyl esters of fatty acids for analysis by high-performance liquid chromatography (HPLC). rsc.org

Amide Derivatives: While direct amide formation from this compound is not standard, the pyrene scaffold itself can be derivatized with amide functionalities. Research on pyrenyl-amides, where the amide group is attached to the pyrene ring, demonstrates how these modifications influence the electronic properties of the chromophore. bohrium.com For example, pyrene-amide conjugates can be synthesized through standard amide coupling between a pyrene-carboxylic acid (like pyrene-2-carboxylic acid) and an amine, or between a pyrenylamine and a carboxylic acid derivative. bohrium.comresearchgate.net The electronic interplay between the amide group and the pyrene ring system is highly dependent on the point of attachment and the orientation of the amide bond (Py-C(O)NHR vs. Py-NHC(O)R). bohrium.com Attaching the amide to the pyrene ring via the carbonyl group generally lowers the energies of the frontier molecular orbitals (HOMO and LUMO), whereas attachment via the nitrogen atom tends to elevate the HOMO energy. bohrium.com These modifications significantly affect the absorption and emission spectra, as well as the oxidation and reduction potentials of the pyrene chromophore. bohrium.com

Derivative TypeSynthetic PrecursorsKey Reagents/ConditionsPurpose/Effect
Ester This compound, Carboxylic Anhydride (e.g., Chloroacetic Anhydride)Pyridine, 4-(Dimethylamino)pyridine (DMAP)Introduces a functional ester linkage for further conjugation or property modulation. tandfonline.com
Ester This compound, Carboxylic Acid2-Chloro-1-methylpyridinium iodideCoupling agent for direct esterification. rsc.org
Amide Pyrene-carboxylic acid, AmineAmide coupling agents (e.g., DCC, EDC)Creates pyrene-amide conjugates with tuned electronic and photophysical properties. bohrium.com
Amide Pyrenylamine, Carboxylic acid chloride/anhydrideBase (e.g., Pyridine, Triethylamine)Creates pyrene-amide conjugates with different electronic perturbations compared to carbonyl-linked amides. bohrium.com

Modifying the pyrene core with alkyl chains is a strategy employed to enhance solubility and control intermolecular interactions, such as π-π stacking and excimer formation. While not directly modifying the ethanol (B145695) substituent, attaching alkyl chains to the pyrene ring, for instance at the 2-position, provides a method to probe and modulate the local environment. nih.gov

Research on 2-n-alkyl-pyrenes (e.g., 2-(n-butyl)pyrene and 2-(n-octyl)pyrene) shows that the length of the alkyl chain can be used to probe different regions within hydrophobic assemblies. nih.gov Increasing the alkyl chain length can enhance the propensity for dimer and excimer formation. nih.gov

Another sophisticated functionalization strategy involves inserting heteroatoms into the linker chain attached to the pyrene. For example, replacing a methylene (B1212753) group with an oxygen atom in the alkyl chain of a pyrene derivative (e.g., converting 1-pyrenebutanol (B1224789) to 1-pyrenemethoxyethanol) has been shown to restore the sensitivity of the pyrene probe to the polarity of its local environment. mdpi.com This is a crucial modification because while simple alkyl substituents can break the symmetry of the pyrene chromophore and reduce its polarity sensitivity, the introduction of a heteroatom in the β-position of the spacer can re-symmetrize its electronic wavefunction. mdpi.com This allows the pyrene derivative to act as a more reliable sensor of its surroundings without hindering its ability to form excimers. mdpi.com

Stereoisomer Separation and Chiral Synthesis of this compound Derivatives

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers, (R)-1-(2-pyrenyl)ethanol and (S)-1-(2-pyrenyl)ethanol. The separation of these stereoisomers and the development of methods for their selective synthesis are critical for applications where chirality is important.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A primary route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 2-acetylpyrene (B1598612). This can be achieved using chiral reducing agents. A well-established method for producing chiral secondary alcohols is the use of (-)-B-chlorodiisopinocampheylborane (Ipc₂BCl), which can reduce ketones to alcohols with high enantiomeric excess (ee). acs.org

Another powerful strategy is kinetic resolution. This technique involves reacting a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For secondary alcohols, enantioselective acylation mediated by a chiral nucleophilic catalyst, such as a derivative of 4-(dimethylamino)pyridine (DMAP), can be employed. acs.org This process results in the acylation of one enantiomer faster than the other, allowing for the separation of the slower-reacting alcohol enantiomer from the newly formed ester of the faster-reacting enantiomer. acs.org

When a racemic mixture of this compound is produced, its enantiomers can be separated through resolution techniques.

Enzymatic Resolution: This method utilizes enzymes, typically lipases, as chiral catalysts to selectively transform one enantiomer in a racemic mixture. Detailed studies have been performed on the enzymatic resolution of the closely related compound, (±)-2,2,2-trifluoro-1-(1-pyrenyl)ethanol. tandfonline.comtandfonline.com In these studies, lipases demonstrated high enantioselectivity. For example, Pseudomonas aeruginosa lipase (B570770) (lipase LIP) showed excellent enantioselectivity (E > 100) and reactivity in the enantioselective alcoholysis of the chloroacetate ester derivative of the alcohol. tandfonline.comtandfonline.com This process involves the lipase selectively hydrolyzing the ester of one enantiomer, leaving the other enantiomer's ester unreacted, or selectively acylating one alcohol enantiomer from a racemic mixture. The choice of acylating agent (e.g., vinyl acetate) or the use of an activated ester can significantly enhance the reaction rate and efficiency. tandfonline.com Similar lipase-catalyzed resolutions are effective for other aromatic alcohols like 1-(2-naphthyl)ethanol, often using enzymes such as Candida antarctica lipase B (CALB). nih.govresearchgate.net

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. libretexts.orgchromatographyonline.com CSPs are themselves chiral and interact differently with each enantiomer of the analyte, leading to different retention times and thus separation. Polysaccharide-derived CSPs (e.g., based on cellulose (B213188) or amylose) are among the most versatile and widely used for resolving a broad range of racemic compounds, including alcohols. chromatographyonline.com The separation of this compound enantiomers would involve passing a solution of the racemate through an HPLC column packed with a suitable CSP, with the mobile phase composition optimized to achieve baseline resolution of the two enantiomeric peaks. chromatographyonline.com This technique is also essential for determining the enantiomeric excess (ee) of products from asymmetric synthesis or kinetic resolutions. researchgate.net

TechniquePrincipleExample Application/ReagentOutcome
Enantioselective Synthesis Asymmetric reduction of 2-acetylpyrene using a chiral reducing agent.(-)-B-Chlorodiisopinocampheylborane (Ipc₂BCl)Direct formation of one enantiomer of this compound in excess. acs.org
Kinetic Resolution Enantioselective acylation of racemic alcohol using a chiral catalyst.Chiral 4-(dimethylamino)pyridine (DMAP) derivativeSeparation of unreacted alcohol enantiomer from the esterified enantiomer. acs.org
Enzymatic Resolution Lipase-catalyzed selective acylation or ester hydrolysis of a racemic mixture.Pseudomonas aeruginosa lipase (LIP), Candida antarctica lipase B (CALB)Isolation of both enantiomers with high optical purity. tandfonline.comnih.govtandfonline.com
Chromatographic Resolution Differential interaction of enantiomers with a chiral stationary phase (CSP) in HPLC.Polysaccharide-based chiral columns (e.g., Chiralcel, Chiralpak)Analytical or preparative separation of (R)- and (S)-1-(2-pyrenyl)ethanol. chromatographyonline.com

Conclusion and Future Research Directions

Summary of Key Research Advancements in 1-(2-Pyrenyl)ethanol Chemistry

Direct research focused exclusively on this compound is limited; however, key advancements in the broader field of pyrene (B120774) chemistry have laid the essential groundwork for its future investigation. The progress in understanding pyrene's reactivity and properties provides a clear context for the importance of studying this specific isomer.

Understanding of Isomer-Specific Properties: A major advancement has been the characterization of how substituent position dictates the photophysical properties of pyrene derivatives. Studies on various 2-substituted pyrenes have revealed that they behave differently from their 1-substituted counterparts. acs.org This is attributed to the presence of a nodal plane in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of pyrene that passes through the 2- and 7-positions. acs.org Consequently, in 2-substituted derivatives, the lowest energy (S₁ ← S₀) electronic transition is heavily influenced by the substituent, while the second (S₂ ← S₀) transition remains "pyrene-like." acs.org This is in stark contrast to 1-substituted pyrenes where both transitions are strongly affected. This fundamental understanding underscores that this compound will possess a unique electronic and photophysical profile.

Development of Synthetic Methodologies: While direct synthesis of this compound is not widely reported, methodologies for accessing the 2-position of pyrene have been established. Indirect routes, such as the tetrahydropyrene (THPy) method, effectively redirect electrophilic aromatic substitution to the 2- and 7-positions of the pyrene core. rsc.org More modern techniques, including iridium-catalyzed C-H borylation, have also been shown to selectively functionalize the 2-position, providing a versatile handle for further chemical transformations. rsc.org Furthermore, the synthesis of related compounds like 2-(4-pyrenyl)ethanol has been documented, demonstrating that synthetic pathways to pyrene-ethanol structures are feasible. rsc.org

Establishment of Chiral Pyrene Alcohols in Asymmetric Applications: A significant body of research exists on chiral alcohols derived from polycyclic aromatic hydrocarbons, including pyrene. For instance, fluorinated analogues like 2,2,2-trifluoro-1-(1-pyrenyl)ethanol are well-established as effective chiral solvating agents (CSAs) for determining enantiomeric purity via NMR spectroscopy. researchgate.net This established application for a related pyrene-based chiral alcohol provides a strong precedent for the potential utility of this compound in chiral recognition.

The following table compares the photophysical properties of nitropyrene isomers, illustrating the profound impact of substitution patterns, which is a key driver for investigating specific isomers like this compound.

Property1-Nitropyrene2-Nitropyrene4-Nitropyrene
Transient Absorption Maximum (Triplet) 440-465 nm, 510-520 nm415-425 nm, 510-525 nm430-450 nm, 550-600 nm
Fluorescence Yield (Φf) 10⁻³ – 10⁻⁴10⁻³ – 10⁻⁴10⁻³ – 10⁻⁴
Phosphorescence Emission Yes (Φp ≈ 10⁻⁴)NoYes (Φp ≈ 10⁻⁴)
Data sourced from a comparative photochemical study of nitropyrene isomers. nih.gov

Emerging Research Opportunities for this compound

The existing knowledge base on pyrene chemistry points toward several promising research avenues for this compound. These opportunities leverage the compound's inherent chirality and the unique electronic nature of the 2-pyrenyl moiety.

Chiral Applications: As a chiral secondary alcohol, this compound is a prime candidate for applications in stereochemistry.

Chiral Solvating Agent: A significant opportunity lies in the synthesis and evaluation of this compound as a chiral solvating agent for NMR-based enantiomeric excess determination. kaist.ac.kr The distinct electronic and steric environment of the 2-pyrenyl group compared to the 1-pyrenyl group could lead to different diastereomeric interactions with chiral analytes, potentially offering superior resolution for specific classes of compounds. researchgate.netsolvias.com

Ligands for Asymmetric Catalysis: The hydroxyl group can serve as an anchor point for designing novel chiral ligands. These ligands could be coordinated with various metals to create catalysts for asymmetric transformations. rsc.org The steric bulk and electronic properties of the pyrene unit at the 2-position would play a crucial role in defining the catalyst's pocket and influencing enantioselectivity.

Advanced Materials Science: Pyrene derivatives are cornerstone materials in organic electronics due to their high charge carrier mobility and strong luminescence. nih.govmdpi.commdpi.com

Organic Emitters: Investigating this compound and its derivatives as emitters in Organic Light-Emitting Diodes (OLEDs) is a major opportunity. The 2-substitution pattern is known to significantly alter emission properties, and this could be harnessed to develop novel deep-blue or color-tuned emitters with high quantum yields. mdpi.comworktribe.com

Chiroptical Materials: The chirality of this compound could be exploited to create materials exhibiting Circularly Polarized Luminescence (CPL). rsc.orgwiley-vch.de Such materials are in high demand for applications in 3D displays, quantum encryption, and biological sensing. rsc.org

Fluorescent Probes and Sensors: The intrinsic fluorescence of the pyrene core is highly sensitive to the local environment. rsc.org This opens opportunities to develop this compound into a new class of fluorescent sensors. ontosight.ai The hydroxyl group provides a convenient site for functionalization, allowing for the attachment of receptor units tailored for specific analytes like metal ions or biological macromolecules.

Unexplored Applications and Methodologies in Pyrene-Ethanol Research

Beyond logical extensions of current work, there are truly uncharted territories for this compound, involving novel synthetic strategies and applications not yet associated with this molecular scaffold.

Unexplored Methodologies:

Direct C-H Functionalization Strategies: The synthesis of regiochemically pure pyrene derivatives often involves complex, multi-step procedures. rsc.org A frontier in synthetic methodology would be the development of direct C-H activation/functionalization routes to access this compound and its derivatives. mdpi.comresearchgate.net Applying modern catalytic methods to directly hydroxylate or introduce a protected hydroxymethyl group at the 2-position of the pyrene core would represent a significant increase in synthetic efficiency.

Systematic Isomer Property-Mapping: A comprehensive, side-by-side investigation comparing the photophysical, electronic, and chiroptical properties of 1-(1-Pyrenyl)ethanol, this compound, and 1-(4-Pyrenyl)ethanol has not been undertaken. Such a study is crucial for building a complete structure-property relationship map for pyrene-ethanols, which would guide the rational design of future materials. mdpi.comrsc.orgrsc.org

Unexplored Applications:

Porous Crystalline Materials (MOFs and COFs): Pyrene-based molecules are increasingly used as building blocks for creating highly stable and porous Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.orgscispace.com The use of a chiral, bifunctional molecule like this compound (or its derivatives) as a linker is an unexplored strategy to construct chiral porous materials. These materials could have applications in enantioselective separations, asymmetric catalysis, and sensing.

Aggregation-Induced Emission (AIE): While pyrene is famous for aggregation-caused fluorescence quenching, strategic molecular design can flip this behavior to aggregation-induced emission (AIE). mdpi.commdpi.com An unexplored area is the design of this compound derivatives that exhibit AIE or AIE-based CPL. This could be achieved by introducing bulky, rotatable groups that suppress π-π stacking and open up radiative decay channels in the aggregated state. nih.gov

Photocatalysis: The unique electronic structure of 2-substituted pyrenes could be harnessed for photocatalysis. rsc.org The development of catalysts based on the this compound scaffold for light-driven organic transformations is a completely unexplored field with high potential for innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.